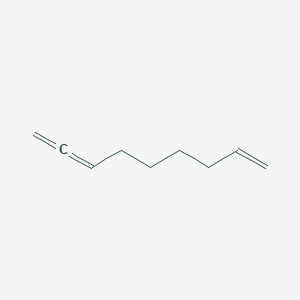
Mercury--palladium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury–palladium (1/1) is a compound formed by the combination of mercury and palladium in a 1:1 ratio. This compound is of significant interest in various fields due to its unique chemical properties and potential applications. Both mercury and palladium are transition metals, with mercury known for its liquid state at room temperature and palladium recognized for its catalytic properties in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mercury–palladium (1/1) can be achieved through various methods. One common approach involves the direct reaction of mercury and palladium salts in an aqueous solution. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of mercury–palladium (1/1) often involves the use of mercury(II) chloride and palladium(II) chloride as starting materials. These compounds are dissolved in a suitable solvent, and the reaction is facilitated by the addition of a reducing agent. The resulting product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Mercury–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of mercury and palladium, as well as the presence of other reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions can occur in the presence of ligands that can replace one of the metal centers, leading to the formation of new complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of mercury(II) oxide and palladium(II) oxide, while reduction can yield elemental mercury and palladium .
Applications De Recherche Scientifique
Mercury–palladium (1/1) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and bacterial infections.
Mécanisme D'action
The mechanism by which mercury–palladium (1/1) exerts its effects involves the interaction of its metal centers with various molecular targets. In catalytic processes, palladium often facilitates the formation and breaking of chemical bonds, while mercury can enhance the reactivity of the compound. The specific pathways involved depend on the nature of the reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Mercury(II) chloride: Known for its use in organic synthesis and as a disinfectant.
Palladium(II) chloride: Widely used as a catalyst in organic reactions.
Platinum compounds: Similar to palladium in catalytic properties but often more expensive and less reactive.
Uniqueness: Mercury–palladium (1/1) is unique due to the combination of mercury’s liquid state and palladium’s catalytic properties.
Propriétés
Numéro CAS |
12162-27-5 |
|---|---|
Formule moléculaire |
HgPd |
Poids moléculaire |
307.01 g/mol |
Nom IUPAC |
mercury;palladium |
InChI |
InChI=1S/Hg.Pd |
Clé InChI |
ORLVBBQARMEANN-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


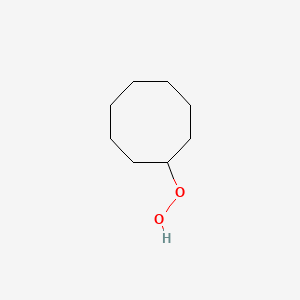
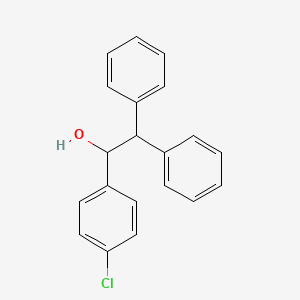
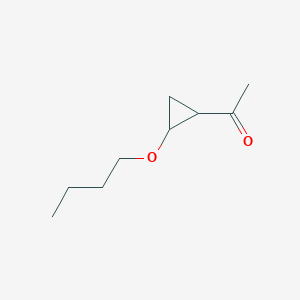
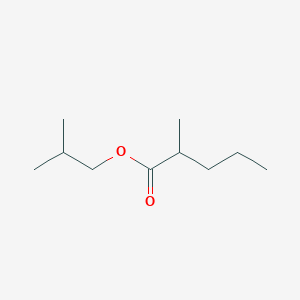

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
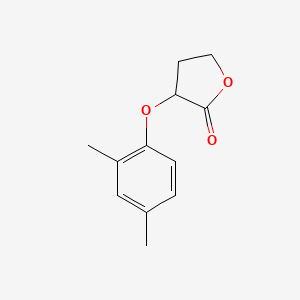


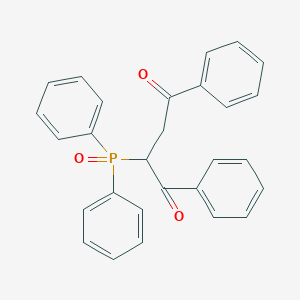
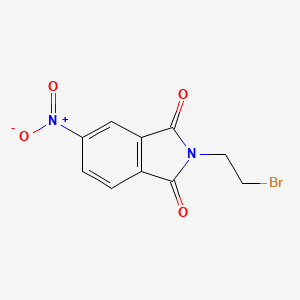
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
